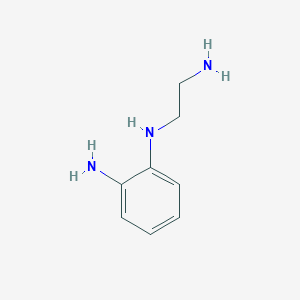

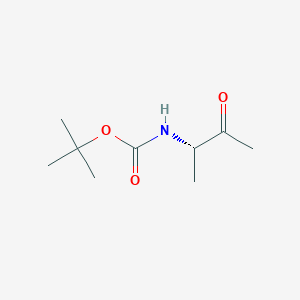

N-ethylcyclohex-3-ene-1-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-ethylcyclohex-3-ene-1-carboxamide, also known as etomidate, is a short-acting intravenous anesthetic agent that is widely used in clinical settings. It was first synthesized in 1964 and has since gained popularity due to its favorable properties such as rapid onset, short duration of action, and minimal cardiovascular and respiratory effects.

作用机制

Etomidate acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA on neuronal activity. This leads to a decrease in neuronal excitability and ultimately results in sedation and anesthesia.

Biochemical and Physiological Effects:

Etomidate has minimal effects on cardiovascular and respiratory function, making it a preferred choice in patients with compromised cardiac or pulmonary function. However, it has been shown to suppress the adrenal gland's ability to produce cortisol, leading to transient adrenal suppression. This effect is generally well-tolerated in healthy individuals but may be of concern in critically ill patients.

实验室实验的优点和局限性

Etomidate has several advantages for use in laboratory experiments. Its rapid onset and short duration of action make it ideal for studying the effects of anesthesia on various physiological processes. However, its effects on adrenal function may limit its use in studies involving stress responses or the hypothalamic-pituitary-adrenal axis.

未来方向

Future research on N-ethylcyclohex-3-ene-1-carboxamide may focus on developing new analogs with improved pharmacokinetic and pharmacodynamic properties. Additionally, studies may investigate the potential neuroprotective effects of this compound and its role in preventing or treating neurological disorders. Finally, research may focus on developing new formulations of this compound for use in clinical settings, such as transdermal patches or oral formulations.

合成方法

Etomidate is synthesized through the reaction of 2-ethyl-1,3-hexanediol with phosgene, followed by the reaction with ammonia to form N-(2-ethyl-1,3-hexanediyl)iminodiacetic acid. The resulting compound is then treated with sodium ethoxide to form the final product, N-ethylcyclohex-3-ene-1-carboxamide.

科学研究应用

Etomidate has been extensively studied for its use as an anesthetic agent in clinical settings. However, it has also been used in scientific research to investigate its effects on various physiological and biochemical processes. For example, N-ethylcyclohex-3-ene-1-carboxamide has been used to study the effects of anesthesia on the brain and its potential neuroprotective effects. It has also been used to investigate the role of GABA receptors in the central nervous system and their modulation by this compound.

属性

CAS 编号 |

126832-89-1 |

|---|---|

分子式 |

C9H15NO |

分子量 |

153.22 g/mol |

IUPAC 名称 |

N-ethylcyclohex-3-ene-1-carboxamide |

InChI |

InChI=1S/C9H15NO/c1-2-10-9(11)8-6-4-3-5-7-8/h3-4,8H,2,5-7H2,1H3,(H,10,11) |

InChI 键 |

GGHFGYPNSMVIAP-UHFFFAOYSA-N |

SMILES |

CCNC(=O)C1CCC=CC1 |

规范 SMILES |

CCNC(=O)C1CCC=CC1 |

同义词 |

3-Cyclohexene-1-carboxamide,N-ethyl-(9CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B144821.png)

![Azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B144824.png)

![5-Bromobenzo[d]oxazole](/img/structure/B144829.png)

![2-{[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl)oxy]methyl}oxirane](/img/structure/B144832.png)

![Acetic acid, 2-[[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]thio]-](/img/structure/B144846.png)